Ethoxyacetic anhydride

Overview

Description

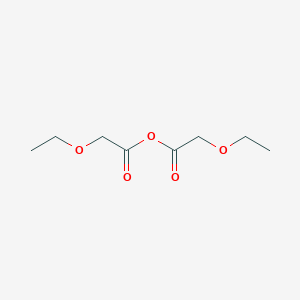

Ethoxyacetic anhydride is an organic compound with the chemical formula C8H14O5. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its ability to form esters and amides, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxyacetic anhydride can be synthesized through the reaction of ethoxyacetic acid with acetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride.

Industrial Production Methods: In industrial settings, this compound is produced by the dehydration of ethoxyacetic acid using a catalyst such as phosphorus oxide. This method is efficient and yields high purity products. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid to convert carboxylic acids to anhydrides under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Ethoxyacetic anhydride undergoes various types of reactions, including:

Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as alcohols, amines, and water attack the carbonyl carbon, leading to the formation of esters, amides, and acids, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form ethoxyacetic acid.

Esterification: Reacts with alcohols to form esters.

Common Reagents and Conditions:

Alcohols and Amines: Used in nucleophilic acyl substitution reactions to form esters and amides.

Water: Used in hydrolysis reactions to form acids.

Catalysts: Such as phosphorus oxide and triphenylphosphine, are used in industrial synthesis.

Major Products:

Esters: Formed from reactions with alcohols.

Amides: Formed from reactions with amines.

Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Chemical Synthesis

Ethoxyacetic anhydride is primarily utilized as a reagent in organic synthesis. Its ability to form acyl derivatives makes it a crucial component in the production of esters and amides. This compound is often employed in the synthesis of complex organic molecules, including:

- Peptide Synthesis : this compound is used in solid-phase peptide synthesis (SPPS) to facilitate the coupling of amino acids. Its derivatives can enhance the efficiency and yield of peptide formation by providing reactive acyl groups that promote the formation of peptide bonds .

- Polymer Chemistry : The compound is also applied in synthesizing polystyrene-polyethylene glycol-like (PPL) resins. These designer resins exhibit excellent swelling characteristics and can be tailored for specific applications, such as drug delivery systems and biosensors .

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays a significant role in drug design and development:

- Drug Synthesis : It is utilized to synthesize lead compounds or optimize existing drugs through solid-phase organic synthesis (SPOS). The ability to create diverse chemical libraries using this compound derivatives allows researchers to explore various pharmacological properties .

- Toxicity Evaluation : Ethoxyacetic acid, closely related to this compound, has been used in toxicity studies, particularly in embryonic stem cell tests. This application helps assess the safety of new compounds intended for pharmaceutical use .

Analytical Chemistry

This compound has applications in analytical chemistry, particularly in:

- Chromatography : It can serve as a derivatizing agent to enhance the detectability of certain compounds during chromatographic analysis. Its reactivity allows for improved separation and identification of target analytes .

- Food Safety Assessments : Regulatory bodies have explored the use of ethoxyacetic compounds in assessing food contact materials' safety. This compound's derivatives may be evaluated for their potential migration into food products .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound across different applications:

- Study on PPL Resins : Research demonstrated that resins synthesized with ethoxyacetic derivatives showed optimal swelling characteristics when loaded with specific amounts of PEG-like content. This finding is crucial for applications requiring controlled release mechanisms in drug delivery systems .

- Toxicity Studies : In a study evaluating embryonic stem cells, ethoxyacetic acid was identified as a biomarker for exposure to alkyl-substituted compounds, showcasing its relevance in toxicological assessments .

Mechanism of Action

The mechanism of action of ethoxyacetic anhydride involves nucleophilic acyl substitution. The carbonyl carbon in the anhydride is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Acetic Anhydride: Similar in structure but lacks the ethoxy group.

Propionic Anhydride: Contains a propionic acid moiety instead of ethoxyacetic acid.

Butyric Anhydride: Contains a butyric acid moiety.

Uniqueness: Ethoxyacetic anhydride is unique due to its ethoxy group, which imparts different reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where the ethoxy group is beneficial .

Biological Activity

Ethoxyacetic anhydride is an organic compound derived from ethoxyacetic acid, which is known for its various industrial applications and potential biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, toxicity, mutagenicity, and other relevant biological interactions.

This compound is a derivative of ethoxyacetic acid, characterized by its anhydride functional group. It is primarily used as an intermediate in the synthesis of various chemicals and has applications in the manufacturing of solvents and coatings. Understanding its biological activity is crucial for assessing its safety and regulatory status.

Pharmacokinetics

Absorption and Metabolism:

this compound is absorbed through the skin and respiratory tract, with studies indicating that it undergoes rapid metabolism in vivo. The primary metabolite is ethoxyacetic acid (EAA), which can be detected in urine following exposure. A study showed that urinary excretion of EAA increased significantly during work exposure, suggesting that monitoring urinary levels can serve as a biomarker for exposure to ethoxyacetic compounds .

Half-Life:

The half-life of EAA varies based on exposure conditions. In humans, it has been reported to range from 50 to 60 hours following occupational exposure, while in rats, it was approximately 7 hours . These differences are critical for understanding the compound's persistence in biological systems.

Toxicity Studies

Acute and Chronic Toxicity:

Research has demonstrated that this compound can induce various toxic effects in laboratory animals. In a 13-week inhalation study involving rats and rabbits exposed to ethoxyacetic compounds, significant findings included decreased body weight and alterations in organ weights (e.g., spleen and pituitary) at higher doses .

Reproductive Toxicity:

Studies have indicated that exposure to ethoxyacetic compounds may lead to reproductive toxicity. For instance, male rats exposed to 2-ethoxyethyl acetate exhibited decreased testicular weights and sperm parameters at doses as low as 150 mg/kg body weight per day . These findings raise concerns about the potential impact on fertility in exposed populations.

Mutagenicity

This compound and its metabolites have been evaluated for mutagenic potential using the Ames test. Results indicated that while certain glycol ethers were not mutagenic in Salmonella typhimurium, some metabolites showed a slight positive effect in mouse lymphoma assays . This suggests that while direct mutagenicity may be low, there could be indirect effects through metabolic pathways.

Case Studies

Several case studies have highlighted the biological effects of ethoxyacetic compounds:

- Occupational Exposure: A field study involving workers exposed to ethyl ether of ethylene glycol found elevated levels of EAA in urine, correlating with reported health symptoms such as headaches and respiratory issues .

- Animal Studies: In a controlled study with male Wistar rats administered EAA, researchers observed significant renal effects after two weeks of exposure, indicating potential nephrotoxicity associated with prolonged contact with ethoxyacetic compounds .

Summary Table of Biological Effects

| Biological Activity | Findings |

|---|---|

| Absorption | Rapid absorption through skin and respiratory tract |

| Metabolism | Primary metabolite: Ethoxyacetic acid |

| Half-Life (Humans) | 50-60 hours |

| Half-Life (Rats) | ~7 hours |

| Acute Toxicity | Decreased body weight; organ weight alterations |

| Reproductive Toxicity | Decreased testicular weights; altered sperm parameters |

| Mutagenicity | Not directly mutagenic; slight positive effects noted |

Properties

IUPAC Name |

(2-ethoxyacetyl) 2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-3-11-5-7(9)13-8(10)6-12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOGYPACUCYJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)OC(=O)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162940 | |

| Record name | Ethoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14521-87-0 | |

| Record name | Acetic acid, 2-ethoxy-, anhydride with 2-ethoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14521-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014521870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.